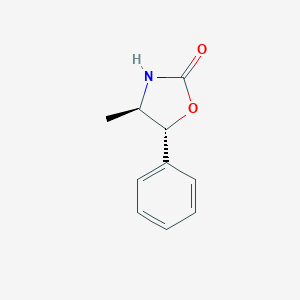

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone

概要

説明

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its use as a chiral auxiliary in asymmetric synthesis, which is a crucial process in the production of enantiomerically pure compounds. The presence of both a chiral center and an oxazolidinone ring makes it a valuable tool in organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-phenylglycinol with methyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained at around 0-5°C to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of flow chemistry also minimizes the formation of by-products and reduces the need for extensive purification steps.

化学反応の分析

Types of Reactions

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazolidinone ring to other cyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce cyclic amines or alcohols.

科学的研究の応用

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone has a wide range of applications in scientific research:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as a building block for the synthesis of drugs with chiral centers, enhancing their efficacy and reducing side effects.

Industry: The compound is employed in the production of fine chemicals and specialty materials, where chirality is a critical factor.

作用機序

The mechanism of action of (4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone involves its role as a chiral auxiliary. The compound forms a temporary covalent bond with the substrate, creating a chiral environment that favors the formation of one enantiomer over the other. This process is facilitated by the steric and electronic properties of the oxazolidinone ring, which influence the transition state of the reaction.

類似化合物との比較

Similar Compounds

(4R,5R)-4-methyl-5-phenyl-1,3-dioxolane-2-one: Similar in structure but with an oxygen atom replacing the nitrogen in the ring.

(4R,5R)-4-methyl-5-phenyl-1,3-thiazolidin-2-one: Similar in structure but with a sulfur atom replacing the oxygen in the ring.

(4R,5R)-4-methyl-5-phenyl-1,3-pyrrolidin-2-one: Similar in structure but with a five-membered ring instead of a six-membered ring.

Uniqueness

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is unique due to its high enantioselectivity and versatility in asymmetric synthesis. The presence of both a chiral center and an oxazolidinone ring allows for precise control over the stereochemistry of the products, making it a valuable tool in the synthesis of complex molecules.

生物活性

(4R,5R)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral oxazolidinone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, along with its analogs, plays a significant role in the development of pharmaceuticals, particularly as chiral auxiliaries in asymmetric synthesis and as bioactive agents.

The molecular formula of this compound is . It typically appears as a white to light yellow crystalline powder. The compound is known for its ability to react with carboxylic acids, producing corresponding acyl derivatives in the presence of diisopropylcarbodiimide, making it valuable in various synthetic applications .

The biological activity of this compound can be attributed to its structural features that allow it to interact with biological targets. Oxazolidinones, as a class, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is similar to that of linezolid, the first oxazolidinone antibiotic approved for clinical use .

Antimicrobial Properties

Research indicates that oxazolidinones exhibit significant antimicrobial activity against various Gram-positive and some Gram-negative bacteria. The compound has shown promise in inhibiting strains such as Staphylococcus aureus and Enterococcus faecalis. A comparative study demonstrated that structurally related oxazolidinones possess varying degrees of antibacterial efficacy depending on their stereochemistry and substituent groups .

Case Studies

- Antibacterial Efficacy : In a study evaluating the antibacterial properties of various oxazolidinones, this compound was tested against multidrug-resistant strains. The minimal inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, highlighting its potential as an antibacterial agent .

- Chiral Auxiliary Applications : The compound has been utilized as a chiral auxiliary in asymmetric synthesis, particularly in the synthesis of complex molecules like (-)-aplysillamide B. Its role in facilitating enantioselective reactions underscores its importance in drug development .

Research Findings

Recent studies have focused on optimizing the biological activity of oxazolidinone derivatives through structural modifications. For instance:

| Compound | Activity | MIC (µg/mL) | Target |

|---|---|---|---|

| This compound | Antibacterial | < 0.25 | S. aureus |

| Linezolid | Antibacterial | 1 | Enterococcus faecalis |

| Tedizolid | Antibacterial | 0.5 | Staphylococcus epidermidis |

This table illustrates the relative efficacy of this compound compared to other well-known oxazolidinones.

特性

IUPAC Name |

(4R,5R)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIBJOQGAJBQDF-APPZFPTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。